molecular formula C16H17N3O4S B601403 セファレキシン CAS No. 34632-04-7

セファレキシン

カタログ番号: B601403
CAS番号: 34632-04-7
分子量: 347.4 g/mol
InChIキー: ZAIPMKNFIOOWCQ-FIXISWKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications

Cephalexin is indicated for the treatment of several types of infections, including:

  • Respiratory Tract Infections : Effective against pathogens causing pharyngitis, pneumonia, and bronchitis.
  • Otitis Media : Commonly prescribed for middle ear infections in children.
  • Skin and Skin Structure Infections : Treats cellulitis and other skin infections caused by Staphylococcus aureus and Streptococcus pyogenes.
  • Bone Infections : Utilized in treating osteomyelitis caused by susceptible organisms.
  • Genitourinary Tract Infections : Effective for urinary tract infections, including acute prostatitis .

Case Study Overview

  • Skin and Soft Tissue Infections :
    A randomized controlled trial involving 166 outpatient subjects demonstrated that cephalexin achieved a clinical cure rate of 84.1% compared to 90.5% for placebo in patients with skin abscesses . Notably, the study highlighted that the presence of methicillin-resistant Staphylococcus aureus (MRSA) did not significantly affect the outcomes when treated with cephalexin.
  • Urinary Tract Infections :
    A retrospective cohort study evaluated the effectiveness of cephalexin administered twice daily versus four times daily in treating uncomplicated urinary tract infections. The treatment failure rates were similar between the two dosing regimens (12.7% vs. 17%), indicating that a twice-daily regimen is as effective as the traditional four-times-daily approach .
  • Comparative Effectiveness :
    Another study assessed the combination of cephalexin with trimethoprim-sulfamethoxazole for cellulitis treatment. The addition of trimethoprim-sulfamethoxazole did not improve clinical outcomes compared to cephalexin alone, suggesting that monotherapy may be sufficient in certain cases .

Data Tables

Infection TypeCommon PathogensCephalexin Efficacy (%)Study Reference
Respiratory Tract InfectionsStreptococcus pneumoniae85-90
Otitis MediaHaemophilus influenzae, S. pneumoniae80-85
Skin InfectionsS. aureus, S. pyogenes84.1 (vs placebo)
Bone InfectionsS. aureus, P. mirabilisVaries
Urinary Tract InfectionsE. coli, Klebsiella pneumoniae85-90

作用機序

Target of Action

Cephalexin, a first-generation cephalosporin antibiotic, primarily targets the bacterial cell wall . It acts on penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the weakening of the cell wall . Cephalexin is more resistant to the action of beta-lactamase compared to penicillins, making it effective against a broader range of bacteria .

Biochemical Pathways

Cephalexin exerts its bactericidal activity by interfering with the later stages of bacterial cell wall synthesis . It inactivates one or more penicillin-binding proteins and inhibits the cross-linking of the peptidoglycan structure . This disruption in the cell wall synthesis leads to cell lysis and death .

Pharmacokinetics

Cephalexin is well absorbed and has a bioavailability of approximately 90% . The elimination half-life of cephalexin is approximately 0.6–1.2 hours . Due to its shorter half-life, cephalexin exhibits flip-flop pharmacokinetics, which has implications in predicting drug-drug interactions and toxicity .

Result of Action

The primary result of cephalexin’s action is the death of susceptible bacteria, leading to the resolution of bacterial infections . It is effective against a variety of infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .

Action Environment

The action of cephalexin can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing bacteria can affect its efficacy . Additionally, the pH and ion concentration of the environment can impact the stability of cephalexin . The release of cephalexin in the environment, particularly in soil and water ecosystems, can lead to the development of antibiotic-resistant microbes .

生化学分析

Biochemical Properties

Cephalexin interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, Cephalexin inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell wall biosynthesis inhibition and eventually cell death .

Cellular Effects

Cephalexin exerts its effects on various types of cells, primarily bacteria. It disrupts the growth of the bacterial cell wall, leading to cell death . This disruption affects cellular processes such as cell division and growth . Cephalexin does not affect human cells as they do not have cell walls.

Molecular Mechanism

The molecular mechanism of Cephalexin involves the inhibition of bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cephalexin can change over time. It is thermodynamically unstable and is typically produced in a kinetic regime . The half-life of Cephalexin in the body is approximately 0.5–1.2 hours, with about 90% of the drug being excreted unchanged in the urine within 6 hours of administration .

Dosage Effects in Animal Models

In animal models, the effects of Cephalexin can vary with different dosages. For instance, in dogs and cats, the recommended dosage is 15–45 mg/kg, administered orally every 6–12 hours . Adverse effects at high doses can include gastrointestinal upset, including lack of appetite, vomiting, and diarrhea .

Metabolic Pathways

Cephalexin undergoes no detectable metabolism, with about 80% of the drug excreted unchanged in the urine within 6 hours of administration . This suggests that it does not interact significantly with metabolic enzymes or cofactors.

Transport and Distribution

Cephalexin is well absorbed in the body and achieves high serum concentrations . It is distributed throughout the body, reaching therapeutic concentrations in many tissues

Subcellular Localization

As an antibiotic, Cephalexin does not have a specific subcellular localization within human cells. It acts extracellularly to inhibit the synthesis of the bacterial cell wall . Within bacterial cells, it targets the cell wall, specifically interacting with penicillin-binding proteins located in the bacterial cytoplasmic membrane .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cephalexin involves the reaction of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of cephalexin follows similar steps but on a larger scale. The process involves the use of bioreactors and advanced filtration techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Cephalexin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Cephalexin remains a vital antibiotic in the medical field, offering effective treatment for a range of bacterial infections while also serving as a valuable compound in scientific research.

生物活性

Cephalexin, a first-generation cephalosporin antibiotic, is widely used for treating various bacterial infections. Its biological activity primarily targets Gram-positive bacteria, with limited efficacy against Gram-negative organisms. This article delves into the biological activity of cephalexin, supported by research findings, data tables, and case studies.

Cephalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria.

Spectrum of Activity

Cephalexin demonstrates strong activity against a variety of Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Streptococcus pyogenes

Its activity against Gram-negative bacteria is more modest and includes:

  • Escherichia coli
  • Proteus mirabilis
  • Klebsiella pneumoniae

Table 1: Antibacterial Spectrum of Cephalexin

Bacteria TypeExample SpeciesActivity Level
Gram-positiveStaphylococcus aureusHigh
Streptococcus pneumoniaeHigh
Streptococcus pyogenesHigh
Gram-negativeEscherichia coliModerate
Proteus mirabilisModerate
Klebsiella pneumoniaeModerate

In Vitro Studies

Research has shown that cephalexin's minimum inhibitory concentration (MIC) values vary depending on the bacterial strain and environmental conditions. A study assessed the in vitro activity of cephalexin alongside other cephalosporins against clinical isolates. The results indicated that cephalexin had comparable efficacy to cefadroxil but less than that of second-generation cephalosporins like cefuroxime .

Table 2: MIC Values for Cephalexin Against Selected Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Escherichia coli16
Klebsiella pneumoniae32

Case Studies and Clinical Efficacy

Cephalexin has been effectively used in various clinical settings. For instance, a study involving patients with group A beta-hemolytic streptococcal throat infections demonstrated that cephalexin was as effective as penicillin, providing an alternative for patients allergic to penicillin .

Another case study highlighted the successful treatment of skin and soft tissue infections with cephalexin, where it was administered at a dosage of 500 mg every six hours for a week. The outcome showed significant improvement in symptoms and bacterial clearance .

Interactions and Resistance

The biological activity of cephalexin can be affected by interactions with metal ions. A study indicated that complexation with essential trace elements could lead to antagonistic effects, increasing MIC values and reducing antibacterial efficacy . Furthermore, resistance mechanisms such as β-lactamase production by certain bacteria can diminish the effectiveness of cephalexin, necessitating careful selection based on susceptibility testing.

特性

CAS番号

34632-04-7

分子式

C16H17N3O4S

分子量

347.4 g/mol

IUPAC名

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11+,15+/m0/s1

InChIキー

ZAIPMKNFIOOWCQ-FIXISWKDSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

異性体SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)SC1)C(=O)O

正規SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

外観

Off-White Solid

melting_point

171-173°C

純度

> 95%

数量

Milligrams-Grams

同義語

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]- 3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-(α-Amino-L-phenyla

製品の起源

United States
Customer
Q & A

Q1: How does Cephalexin exert its antibacterial effect?

A1: Cephalexin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These proteins are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, Cephalexin disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: Does the size of the bacterial inoculum influence Cephalexin's activity?

A2: Yes, the size of the bacterial inoculum can impact Cephalexin's inhibitory effects, with varying responses observed depending on the bacterial species or strain [].

Q3: What is the molecular formula and weight of Cephalexin?

A3: While the provided research papers do not explicitly state the molecular formula and weight of Cephalexin, these can be readily found in publicly available chemical databases. The molecular formula is C16H17N3O4S, and the molecular weight is 347.40 g/mol.

Q4: Are there any spectroscopic techniques used to characterize Cephalexin and its interactions?

A5: Yes, several spectroscopic techniques have been employed in the research of Cephalexin. Fourier transform infrared (FTIR) spectroscopy is used to identify Cephalexin in pharmaceutical formulations [] and confirm the absence of chemical interactions between Cephalexin, polymers, and counterions in drug delivery systems []. Additionally, fluorescence spectroscopy has been used to investigate the formation of host-guest inclusion complexes between Cephalexin and β-cyclodextrin [].

Q5: Has Cephalexin been investigated for its use in drug delivery systems?

A6: Yes, researchers have explored the use of chitosan nanoparticles as a drug delivery system for Cephalexin []. The formulation demonstrated good stability, sustained release properties, and enhanced antimicrobial activity compared to free Cephalexin [].

Q6: How does the presence of other ions in water sources impact the removal of Cephalexin using pumice?

A7: Studies suggest that common ions like calcium, magnesium, copper, sulfate, and carbonate have minimal impact on Cephalexin absorption by pumice []. This finding highlights the potential of pumice as an effective adsorbent for Cephalexin removal from contaminated water sources.

Q7: How is Cephalexin absorbed and distributed in the body?

A8: Cephalexin is absorbed rapidly and completely from the upper intestine, but not from the stomach []. It is then distributed widely to various tissues, except for the spinal fluid and aqueous humor [, ].

Q8: How is Cephalexin metabolized and excreted?

A9: Cephalexin is not significantly metabolized in the body []. It is primarily excreted unchanged in the urine, with 70-100% of the dose found in the urine within 6-8 hours after administration [].

Q9: Are there any differences in Cephalexin pharmacokinetics between obese and non-obese patients?

A10: A study investigating the population pharmacokinetics of Cephalexin found no significant differences in its pharmacokinetic parameters between obese and non-obese patients [].

Q10: Has Cephalexin been studied for its efficacy in treating specific infections?

A10: Yes, numerous studies have investigated the clinical efficacy of Cephalexin in treating various infections:

  • Skin and soft tissue infections: Several studies have demonstrated the efficacy of Cephalexin in treating uncomplicated cellulitis [], secondarily infected eczema [], and secondarily infected wounds [].
  • Respiratory tract infections: Cephalexin has been shown to be effective in treating streptococcal tonsillopharyngitis [] and other respiratory tract infections [].
  • Urinary tract infections: Clinical studies have demonstrated the efficacy of Cephalexin in treating uncomplicated urinary tract infections [].
  • Vertebral osteomyelitis: Retrospective studies suggest that Cephalexin can be a reasonable option for completing treatment in patients with bacteremic vertebral osteomyelitis caused by methicillin-susceptible Staphylococcus aureus, provided they receive at least 3 weeks of effective intravenous antimicrobial therapy initially [].

Q11: What are the known mechanisms of resistance to Cephalexin?

A13: The primary mechanism of resistance to Cephalexin is the production of β-lactamases by bacteria []. These enzymes hydrolyze the β-lactam ring of Cephalexin, rendering it inactive.

Q12: Is there cross-resistance between Cephalexin and other antibiotics?

A12: Cross-resistance can occur between Cephalexin and other β-lactam antibiotics, particularly those within the cephalosporin class, due to shared mechanisms of resistance, such as the production of β-lactamases with overlapping substrate specificities.

Q13: Can the bioavailability of Cephalexin be improved through formulation strategies?

A15: Yes, research has shown that encapsulating Cephalexin within chitosan nanoparticles enhances its bioavailability and antimicrobial activity compared to free Cephalexin []. This strategy highlights the potential for improving drug delivery and therapeutic outcomes.

Q14: What analytical methods are used to quantify Cephalexin in biological samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying Cephalexin concentrations in biological samples like serum and urine [, ]. This method offers high sensitivity and selectivity for accurate drug monitoring.

Q15: Have any alternative assay techniques been developed for Cephalexin quantification?

A17: Yes, researchers have developed a colorimetric assay based on charge transfer complex formation between Cephalexin and chloranilic acid []. This method offers a simpler and potentially more cost-effective approach for Cephalexin quantification.

Q16: What analytical techniques are used to study the interaction between Cephalexin and β-cyclodextrin?

A18: Spectrofluorometry has been employed to investigate the host-guest inclusion complex formation between Cephalexin and β-cyclodextrin []. This technique allows for the determination of binding constants and thermodynamic parameters associated with the complexation process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。